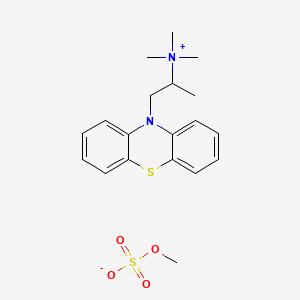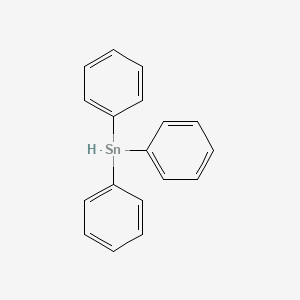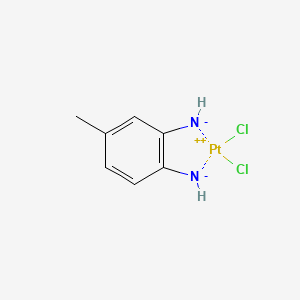
cis-Dichloro(3,4-diaminotoluene)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dichloro(3,4-diaminotoluene)platinum(II) is a platinum-based compound that belongs to the class of coordination complexes. It is structurally related to cisplatin, a well-known chemotherapeutic agent. This compound features a platinum center coordinated to two chloride ions and a 3,4-diaminotoluene ligand. The presence of the 3,4-diaminotoluene ligand imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichloro(3,4-diaminotoluene)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminotoluene in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The general reaction scheme is as follows:
K2[PtCl4]+C7H8(NH2)2→cis-Pt(C7H8(NH2)2)Cl2+2KCl
The reaction is typically conducted at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of cis-Dichloro(3,4-diaminotoluene)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in specialized facilities equipped with the necessary infrastructure for handling platinum-based chemicals.
Chemical Reactions Analysis
Types of Reactions
cis-Dichloro(3,4-diaminotoluene)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other nucleophiles such as water, ammonia, or other amines.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.
Coordination Reactions: The compound can form coordination complexes with other ligands, affecting its chemical and biological properties.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or organic solvents with the addition of the desired nucleophile.
Oxidation and Reduction Reactions: Conducted using oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Coordination Reactions: Performed in the presence of ligands under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Formation of new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Generation of platinum species with altered oxidation states.
Coordination Reactions: Production of coordination complexes with varied structural and functional properties.
Scientific Research Applications
cis-Dichloro(3,4-diaminotoluene)platinum(II) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum-based complexes and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biomolecules such as DNA and proteins, providing insights into its potential biological activities.
Medicine: Investigated for its anticancer properties, similar to cisplatin, and its ability to overcome drug resistance in certain cancer cells.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of cis-Dichloro(3,4-diaminotoluene)platinum(II) involves its interaction with cellular biomolecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include:
DNA: Primary target, where the compound forms adducts that interfere with cellular processes.
Proteins: Interaction with cellular proteins can affect various signaling pathways and cellular functions.
Comparison with Similar Compounds
cis-Dichloro(3,4-diaminotoluene)platinum(II) can be compared with other platinum-based compounds such as:
Cisplatin: The parent compound, widely used in chemotherapy.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based chemotherapeutic agent with a different spectrum of activity.
Uniqueness
The presence of the 3,4-diaminotoluene ligand in cis-Dichloro(3,4-diaminotoluene)platinum(II) imparts unique chemical and biological properties, potentially offering advantages in terms of selectivity and reduced toxicity compared to other platinum-based compounds.
List of Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
- Nedaplatin
- Lobaplatin
Properties
IUPAC Name |
(2-azanidyl-4-methylphenyl)azanide;dichloroplatinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH.Pt/c1-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKVMFBBTSYCCV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57948-13-7 |
Source


|
| Record name | NSC231978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
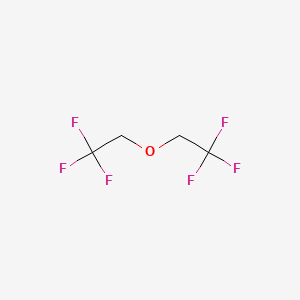
![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)
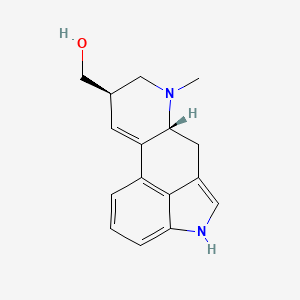

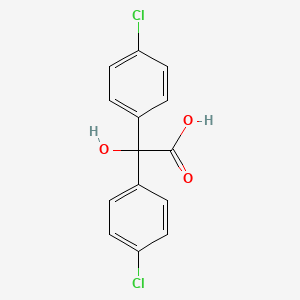
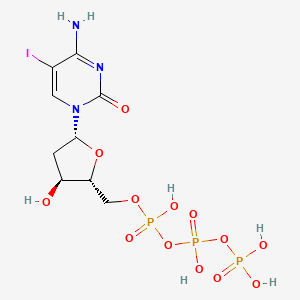
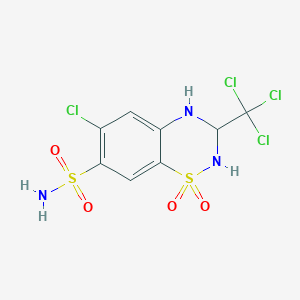
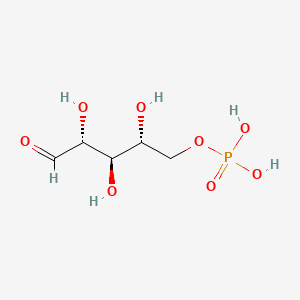
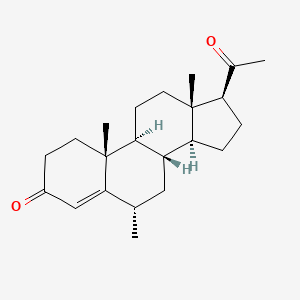
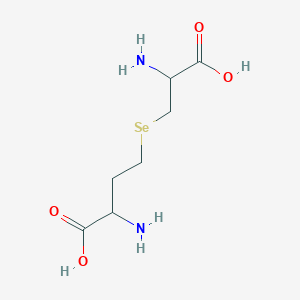
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)
